Methyl 2-methanesulfonylpropanoate
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Overview
Description
Methyl 2-methanesulfonylpropanoate is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.20 .
Molecular Structure Analysis
Methyl 2-methanesulfonylpropanoate contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 sulfone . The molecule contains a total of 20 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
- Methyl 2-methanesulfonylpropanoate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates .
- Methyl 2-methanesulfonylpropanoate plays a crucial role in the synthesis of PolarClean, a green solvent. PolarClean is derived from methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is synthesized via Michael additions using this compound .
Organic Synthesis and Medicinal Chemistry
Green Solvent Development
These applications highlight the versatility and importance of Methyl 2-methanesulfonylpropanoate in scientific research. Researchers continue to explore its potential across various disciplines, driving innovation and discovery . If you need further details or additional applications, feel free to ask!
Safety and Hazards
Methyl 2-methanesulfonylpropanoate is classified as having acute toxicity, both oral and dermal . It’s also classified as a skin corrosive and a skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .
Future Directions
Mechanism of Action
Target of Action
Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of Methyl 2-methanesulfonylpropanoate are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .
Mode of Action
Methyl 2-methanesulfonylpropanoate, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
It’s known that esters like methyl 2-methanesulfonylpropanoate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Methyl 2-methanesulfonylpropanoate’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, Methyl 2-methanesulfonylpropanoate can potentially alter the structure and function of its targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of Methyl 2-methanesulfonylpropanoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with Methyl 2-methanesulfonylpropanoate, and the specific characteristics of the intracellular environment where Methyl 2-methanesulfonylpropanoate acts .
properties
IUPAC Name |
methyl 2-methylsulfonylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLMQITLBMLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methanesulfonylpropanoate |
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